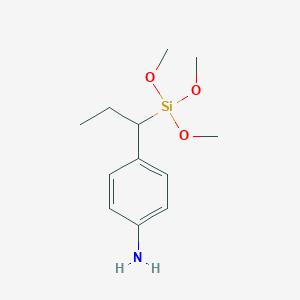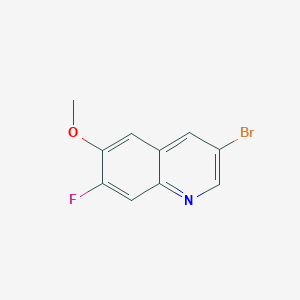
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of fluorine, methylsulfonyl, and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonylation: Introduction of the methylsulfonyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-(methylsulfonyl)-2-aminobenzoic acid.
Applications De Recherche Scientifique
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other interactions, while the nitro and methylsulfonyl groups contribute to its reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-nitrobenzoic acid: Lacks the methylsulfonyl group.
4-(Methylsulfonyl)-2-nitrobenzoic acid: Lacks the fluorine atom.
5-Fluoro-4-(methylsulfonyl)benzoic acid: Lacks the nitro group.
Uniqueness
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is unique due to the combination of fluorine, nitro, and methylsulfonyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
185945-90-8 |
|---|---|
Formule moléculaire |
C8H6FNO6S |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
5-fluoro-4-methylsulfonyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO6S/c1-17(15,16)7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
OLXXAKDTIWQLND-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)


![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)





